molecular formula C4H4N2O B12912729 2-Methyl-4H-imidazol-4-one CAS No. 110064-77-2

2-Methyl-4H-imidazol-4-one

Cat. No.: B12912729
CAS No.: 110064-77-2
M. Wt: 96.09 g/mol
InChI Key: TUYLBWPJHXNJBM-UHFFFAOYSA-N
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Description

2-Methyl-4H-imidazol-4-one is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in various fields, including medicinal chemistry, natural products, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-imidazol-4-one typically involves the condensation of a diketone with an amidine or guanidine under basic conditions. One common method is the one-pot oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The scalability of these methods allows for the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4H-imidazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbonyl group and the nitrogen atoms in the ring structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 2-Methyl-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. The compound can act as a proteasome modulator, influencing protein degradation pathways. Additionally, its presence as an AGE suggests its involvement in glycation processes, which can impact cellular function and health .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4H-imidazol-4-one is unique due to its specific substitution pattern and its ability to participate in a variety of chemical reactions. Its applications in medicinal chemistry and its role as an AGE further distinguish it from other similar compounds .

Properties

CAS No.

110064-77-2

Molecular Formula

C4H4N2O

Molecular Weight

96.09 g/mol

IUPAC Name

2-methylimidazol-4-one

InChI

InChI=1S/C4H4N2O/c1-3-5-2-4(7)6-3/h2H,1H3

InChI Key

TUYLBWPJHXNJBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C=N1

Origin of Product

United States

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